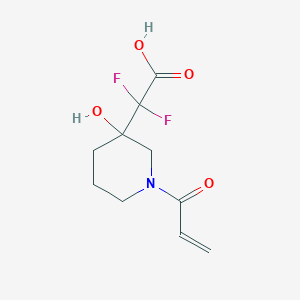
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid is a chemical compound with the IUPAC name 2-(1-acryloyl-3-hydroxypiperidin-3-yl)-2,2-difluoroacetic acid . It has a molecular weight of 249.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13F2NO4/c1-2-7(14)13-5-3-4-9(17,6-13)10(11,12)8(15)16/h2,17H,1,3-6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.科学的研究の応用
Synthesis and Modification of Fluorinated Compounds
Research on difluoropiperidines, which share structural similarities with 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid, reveals advancements in synthetic methodologies for valuable fluorinated compounds. A study by Verniest et al. (2008) introduces a novel synthetic route towards 3,3-difluoropiperidines, utilizing delta-chloro-alpha,alpha-difluoroimines. This process includes electrophilic fluorination and intramolecular substitution, demonstrating the compound's relevance in organic and medicinal chemistry due to its potential as a new fluorinated amino acid (Verniest et al., 2008).
Application in Gamma-Secretase Modulation
Fluorinated piperidine acetic acids, related in structure to the focal compound, have been identified as modulators of gamma-secretase, an important enzyme in the development of Alzheimer's disease. Stanton et al. (2010) synthesized a series of difluoropiperidine acetic acids, demonstrating their effectiveness in selectively lowering Abeta42 in mouse models. This research underscores the therapeutic potential of fluorinated compounds in treating neurodegenerative diseases (Stanton et al., 2010).
Enhancing Analytical Methodologies
The study of fluorinated compounds also extends to analytical chemistry, where their unique properties facilitate the development of improved bioanalytical methods. For instance, research by Shou and Naidong (2005) explored the use of trifluoroacetic acid to alleviate sensitivity loss in the analysis of basic compounds, showcasing the broader utility of fluorinated acids in enhancing detection capabilities in mass spectrometry (Shou & Naidong, 2005).
Polymer and Material Science
The unique characteristics of fluorinated compounds, including those structurally related to this compound, are leveraged in polymer and material science. For example, Osipov et al. (2004) utilized hexafluoroacetone as a protecting and activating reagent for the synthesis of new types of fluorine-substituted α-amino, α-hydroxy, and α-mercaptopentanoic acids. These compounds are potential monomers for peptide and depsipeptide modification, highlighting the role of fluorinated entities in the rational design and elucidation of secondary structures in materials science (Osipov et al., 2004).
Safety and Hazards
特性
IUPAC Name |
2,2-difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO4/c1-2-7(14)13-5-3-4-9(17,6-13)10(11,12)8(15)16/h2,17H,1,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTHTNOJYFBDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)(C(C(=O)O)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
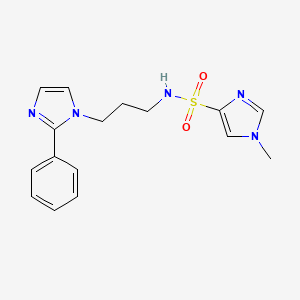
![(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2840374.png)
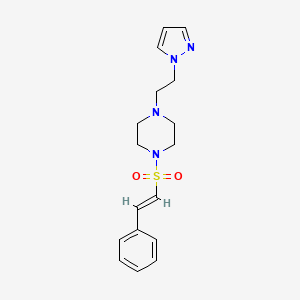
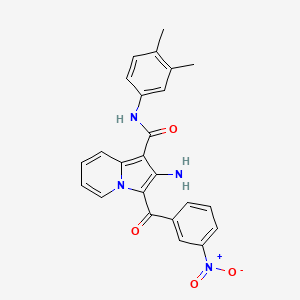
![N-(3-fluoro-4-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2840377.png)
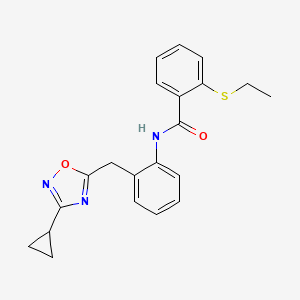
![N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B2840379.png)
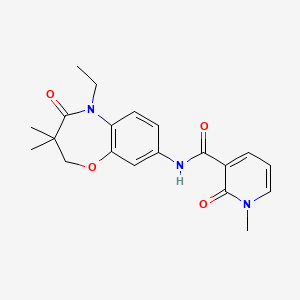
![2-cyclopropyl-5-(furan-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2840381.png)
![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)
![1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2840389.png)

![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/no-structure.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2840394.png)
